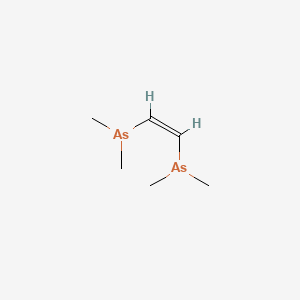

cis-1,2-Bis(dimethylarsino)ethylene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-1,2-Bis(dimethylarsino)ethylene, also known as this compound, is a useful research compound. Its molecular formula is C6H14As2 and its molecular weight is 236.021. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Coordination Chemistry

1. Metal Complex Formation

Cis-1,2-Bis(dimethylarsino)ethylene forms stable complexes with transition metals such as palladium(II), platinum(II), iron(II), and cobalt(II). These complexes exhibit unique reactivity patterns and stability profiles based on the ligand's configuration and the metal-ligand ratio. For instance:

- Palladium(II) Complexes : Studies have shown that palladium(II) complexes formed with this compound demonstrate varied stability depending on the ligand's configuration. The formation of 1:1 and 1:2 metal-ligand ratios has been extensively documented, highlighting the ligand's effectiveness in stabilizing palladium in different oxidation states .

- Platinum(II) Complexes : Similar to palladium, platinum(II) complexes utilize two molecules of this compound as bidentate chelate ligands. These complexes are crucial for understanding the mechanisms of catalytic reactions involving platinum .

- Iron and Cobalt Complexes : The interaction of this compound with iron and cobalt has been studied to elucidate the electronic properties and coordination behavior of these metals in various environments .

Catalysis

This compound plays a significant role in catalysis due to its ability to stabilize metals in unusual oxidation states. This property is particularly beneficial in:

- Oxidative Addition Reactions : The compound has been observed to facilitate oxidative addition reactions involving transition metals. For example, studies on nickel(III) complexes indicate that this compound stabilizes these high oxidation states, which are critical for catalytic cycles in organic transformations .

- Electrochemical Applications : The stabilization of unusual oxidation states allows for enhanced electron transfer processes in electrochemical applications. This characteristic makes this compound a valuable component in developing new electroactive materials.

Material Science

The unique structural properties of this compound have implications beyond coordination chemistry:

- Development of New Materials : Its ability to form stable metal-ligand complexes can be harnessed in creating novel materials with tailored electronic properties. Such materials are essential for applications in sensors and electronic devices.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-1,2-Bis(dimethylarsino)ethylene | Geometric Isomer | Different spatial arrangement affecting reactivity |

| 1,2-Bis(dimethylarsino)benzene | Aromatic Compound | Contains an aromatic ring; used as a chelating ligand |

| Triphenylarsine | Non-chelating Ligand | Larger steric hindrance; less effective for certain metals |

| Dimethylarsinic Acid | Water-soluble | Known for its environmental impact; different solubility |

This compound's unique bidentate nature distinguishes it from similar compounds like trans-1,2-bis(dimethylarsino)ethylene and triphenylarsine, making it particularly valuable in specific catalytic applications and coordination chemistry contexts.

属性

CAS 编号 |

13787-53-6 |

|---|---|

分子式 |

C6H14As2 |

分子量 |

236.021 |

IUPAC 名称 |

[(Z)-2-dimethylarsanylethenyl]-dimethylarsane |

InChI |

InChI=1S/C6H14As2/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/b6-5- |

InChI 键 |

AWTCRQALLJSGSS-WAYWQWQTSA-N |

SMILES |

C[As](C)C=C[As](C)C |

同义词 |

(Z)-1,2-Ethenediylbis(dimethylarsine) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。